2-Bromo-4-ethynyl-1-fluorobenzene
Overview
Description
2-Bromo-4-ethynyl-1-fluorobenzene is a derivative of benzene, with a bromine atom, a fluorine atom, and an ethynyl group attached to the benzene ring . It has a molecular weight of 199.02 .
Synthesis Analysis
One of the most common methods for synthesizing similar compounds is through the reaction of fluorobenzene with bromine, a process known as electrophilic aromatic substitution . This involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: HC≡CC6H3(Br)F . The InChI key for this compound is KMRRTBNWAYXVNX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a melting point of 54-59 °C . It is stored under nitrogen at a temperature of 4°C .Scientific Research Applications
Electrochemical Properties and Applications
2-Bromo-4-ethynyl-1-fluorobenzene and similar compounds have been studied for their applications in electrochemical systems. For instance, bromo- and fluoro-substituted ethynylbenzenes have been examined for their potential in lithium-ion batteries as electrolyte additives. These additives can form a polymer film that prevents voltage rise when overcharging, thereby enhancing the thermal stability and lowering the flammability of lithium-ion batteries without influencing their normal cycle performance (Zhang Qian-y, 2014).
Solid State Structural Analysis
The interchangeability of halogen and ethynyl substituents in the solid-state structures of di- and tri-substituted benzenes has been a subject of study. Research indicates that substituents like bromo and fluoro can be interchanged in these benzene rings without significant changes in their average solid-state structures. This suggests that shape complementarity may be as important as interactional complementarity in determining the packing of these molecules in solid state (Robinson et al., 1998).
Organometallic Chemistry
Fluorobenzenes, including compounds similar to this compound, have been increasingly recognized for their role in organometallic chemistry. Their fluorine substituents reduce the ability to donate π-electron density, making these compounds weakly binding to metal centers. This property allows them to be used as non-coordinating solvents or as readily displaced ligands in transition-metal-based catalysis (Pike et al., 2017).
Safety and Hazards
Mechanism of Action
- The stability of benzene arises from Huckel’s rule, which ensures that the aromaticity is maintained during reactions .
Target of Action
Mode of Action
- The mechanism involves two steps:
- The π-electron in the benzene ring attacks an electrophile, forming a positively charged benzenonium intermediate (arenium ion). This intermediate is conjugated but not aromatic. A base removes a proton from the benzenonium ion, restoring aromaticity by forming a substituted benzene ring .
Properties
IUPAC Name |
2-bromo-4-ethynyl-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBQVKKHGKJMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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